

Application Notes: HMN-154 as a Tool for Gene Expression Studies

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Compound of Interest		
Compound Name:	Hmn 154	
Cat. No.:	B1673315	Get Quote

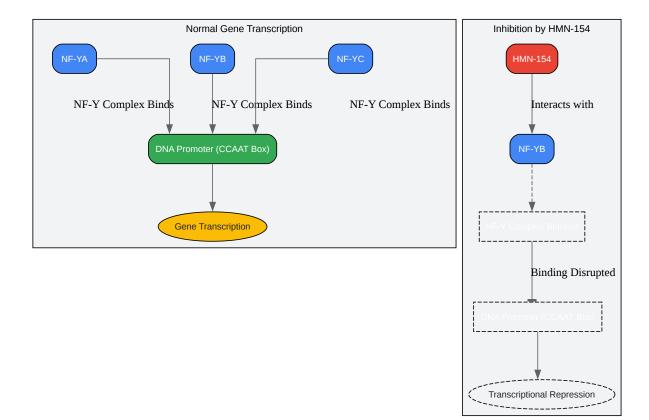
Introduction

HMN-154 is a potent, novel benzenesulfonamide-based anticancer compound.[1][2][3][4] Its primary mechanism of action involves the targeted disruption of a key transcriptional regulatory complex, making it a valuable tool for researchers studying gene expression. By selectively inhibiting the DNA-binding activity of the Nuclear Factor Y (NF-Y) transcription factor, HMN-154 allows for the investigation of genes and pathways regulated by this critical complex.[1][2] These notes provide an overview of HMN-154's mechanism, quantitative data on its activity, and detailed protocols for its application in gene expression studies.

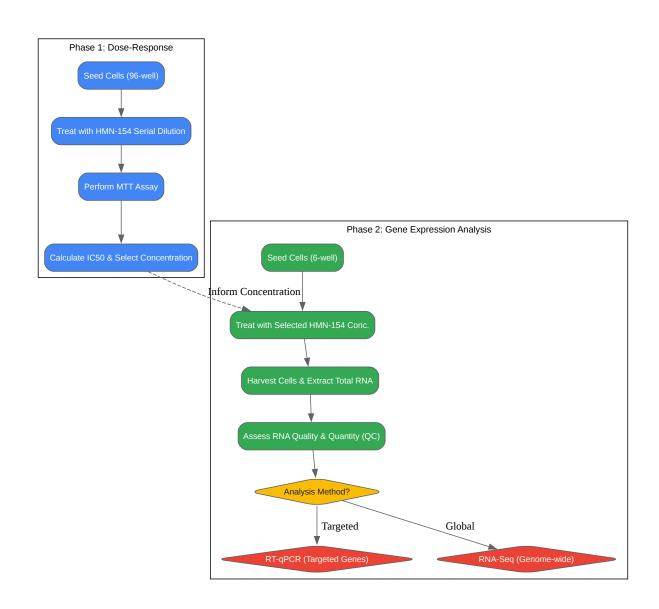
Mechanism of Action

The transcription factor NF-Y is a heterotrimeric complex composed of three subunits: NF-YA, NF-YB, and NF-YC. This complex plays a crucial role in gene regulation by binding to the highly conserved CCAAT box sequence found in the promoter and enhancer regions of numerous genes. HMN-154 exerts its effect by directly interacting with the NF-YB subunit.[1] This binding event prevents the complete assembly of the NF-Y heterotrimer on the DNA, thereby interrupting its ability to bind to the CCAAT box.[1][2] Consequently, the transcription of NF-Y target genes is inhibited. This targeted inhibition allows researchers to elucidate the downstream effects of NF-Y pathway disruption and identify genes under its regulatory control.









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